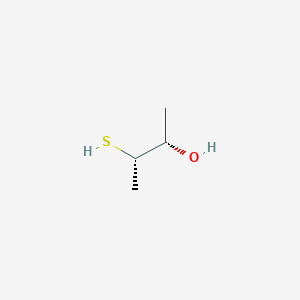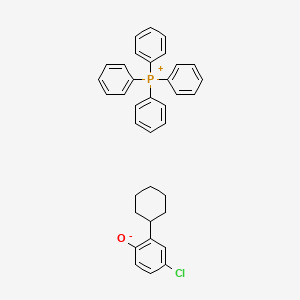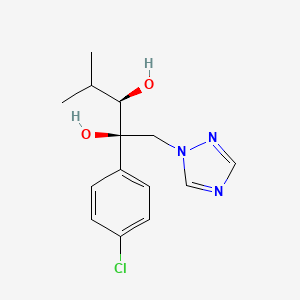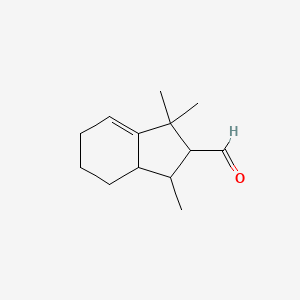
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde is an organic compound with the molecular formula C13H21O. It is a derivative of indane, a bicyclic hydrocarbon, and features an aldehyde functional group. This compound is known for its unique structure, which includes a tetrahydroindane ring system with three methyl groups and an aldehyde group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-2-methyleneindane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarboxylic acid.
Reduction: 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Indan-1-carbaldehyde: Similar structure but lacks the tetrahydro and trimethyl groups.
1,2,3,4-Tetrahydro-1-naphthaldehyde: Similar tetrahydro structure but with a naphthalene ring system.
2,3-Dihydro-1H-indene-1-carbaldehyde: Similar indane structure but with fewer hydrogen atoms.
Uniqueness
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde is unique due to its specific combination of a tetrahydroindane ring system with three methyl groups and an aldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
97999-29-6 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
1,3,3-trimethyl-1,2,5,6,7,7a-hexahydroindene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-9-10-6-4-5-7-11(10)13(2,3)12(9)8-14/h7-10,12H,4-6H2,1-3H3 |
InChIキー |
UHVOJLRLEOJYTB-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCCC=C2C(C1C=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


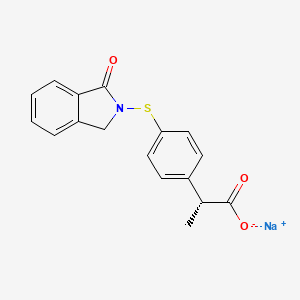
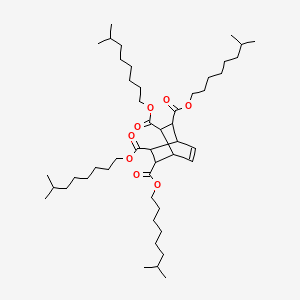
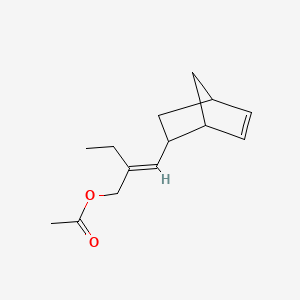
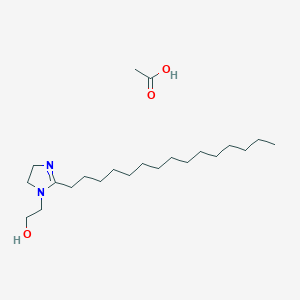



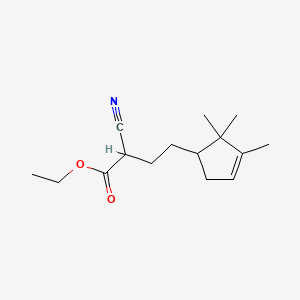
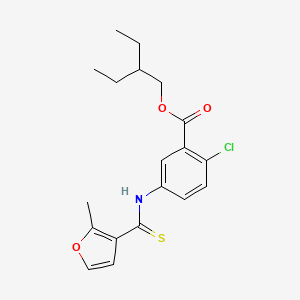
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
